N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
Descripción
The compound N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a heterocyclic derivative featuring:
- A thieno[3,2-d]pyrimidine core with 2,4-dioxo functionality.
- A 4-(4-fluorophenyl)piperazine moiety linked via a 2-oxoethyl chain.
- A cyclohexanecarboxamide group substituted with a benzyl group.
Propiedades
Número CAS |
931313-87-0 |
|---|---|
Fórmula molecular |
C33H36FN5O4S |
Peso molecular |
617.74 |
Nombre IUPAC |
N-benzyl-4-[[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C33H36FN5O4S/c34-26-10-12-27(13-11-26)36-15-17-37(18-16-36)29(40)22-38-28-14-19-44-30(28)32(42)39(33(38)43)21-24-6-8-25(9-7-24)31(41)35-20-23-4-2-1-3-5-23/h1-5,10-14,19,24-25H,6-9,15-18,20-22H2,(H,35,41) |
Clave InChI |
PYNVTUQRJVWGJL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C(=O)NCC6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research.
Chemical Structure and Properties
The compound features a multi-functional structure with various pharmacophores that contribute to its biological activity. The presence of the piperazine moiety and the fluorinated aromatic ring are particularly noteworthy due to their roles in enhancing receptor binding and pharmacokinetic profiles.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, the compound was evaluated for its cytotoxicity against human leukemia (HL-60), lung adenocarcinoma (A549), and breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that certain modifications to the compound significantly enhanced its efficacy:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-benzyl derivative | HL-60 | 0.22 |
| N-benzyl derivative | A549 | 0.34 |
| N-benzyl derivative | MDA-MB-231 | 0.41 |
These IC50 values suggest that the compound exhibits moderate to excellent cytotoxicity, outperforming standard chemotherapeutics like sorafenib in some cases .
The mechanism by which N-benzyl derivatives exert their anticancer effects appears to involve the induction of apoptosis through the activation of specific signaling pathways. Research indicates that these compounds can inhibit key proteins involved in cell proliferation and survival, such as PD-L1 and PD-1 interactions, which are critical in cancer immune evasion .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Leukemia Treatment : A study involving HL-60 cells showed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and annexin V staining.
- Lung Cancer Research : In A549 cells, the compound was shown to disrupt mitochondrial membrane potential, leading to cell death through intrinsic apoptotic pathways.
- Breast Cancer Analysis : In MDA-MB-231 cells, the compound's ability to inhibit cell migration was noted, suggesting potential applications in preventing metastasis.
Additional Biological Activities
Beyond anticancer properties, preliminary data suggest that N-benzyl derivatives may also exhibit:
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidine Derivatives
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide (CAS 932344-65-5)
- Structural Differences : The benzyl group replaces the 4-fluorophenylpiperazine moiety in the target compound.
- Altered receptor binding: Benzyl groups may favor hydrophobic interactions, while fluorophenylpiperazine enhances selectivity for serotonin or dopamine receptors .
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide
- Structural Differences: A piperidinecarboxamide replaces the cyclohexanecarboxamide, and a 3-methylphenyl group is present on the thienopyrimidine core.
- Impact :
Piperazine-Containing Analogs
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides
- Structural Differences : The 2,3-dichlorophenyl group replaces the 4-fluorophenyl group.
- Reported as high-affinity D3 receptor antagonists, suggesting the target compound may share similar neurological applications .
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (Compound 28)
- Structural Differences: A benzoxazinone core replaces the thienopyrimidine.
- Impact: Benzoxazinones exhibit distinct π-π stacking interactions compared to thienopyrimidines, altering binding kinetics . Lower molecular weight (410.18 g/mol vs. ~600 g/mol for the target compound) may improve bioavailability .
Key Data Tables
Table 1: Structural and Physical Properties
*LogP values estimated based on substituent contributions.
Table 2: Bioactivity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
